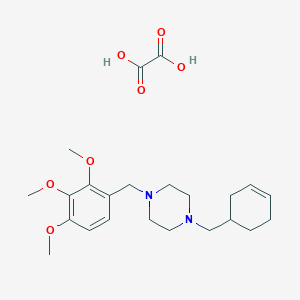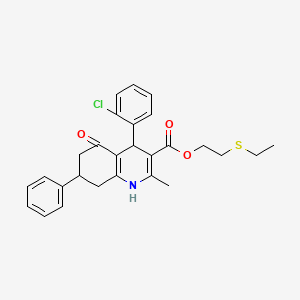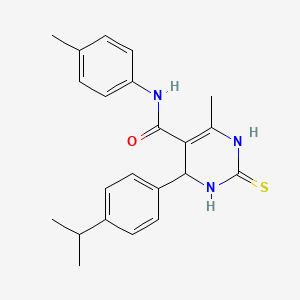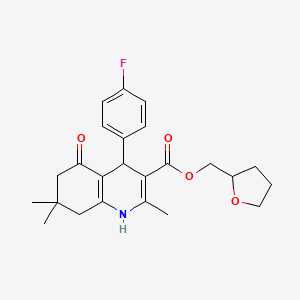
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide, also known as MI-219, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. MI-219 is a potent inhibitor of the MDM2-p53 interaction, which is a key pathway involved in the regulation of the p53 tumor suppressor protein.
Wirkmechanismus
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide is a potent inhibitor of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, which is a key tumor suppressor protein. In normal cells, MDM2 binds to p53 and targets it for degradation, thereby preventing the accumulation of p53 and its activation. However, in cancer cells, the MDM2-p53 interaction is often disrupted, leading to the inactivation of p53 and the promotion of cell survival and proliferation. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide binds to the MDM2 protein and prevents it from binding to p53, thereby allowing p53 to accumulate and become activated. This leads to the induction of p53-dependent apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has been shown to induce p53-dependent apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has also been shown to have anti-inflammatory and anti-viral effects. However, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has not been extensively studied for its biochemical and physiological effects in non-cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for the MDM2-p53 interaction, which makes it a useful tool for studying this pathway. However, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide also has some limitations for lab experiments. It has a low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has not been extensively studied for its off-target effects, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide. One direction is to further investigate its potential use in cancer therapy. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has shown promising results in preclinical studies, but more studies are needed to determine its efficacy and safety in humans. Another direction is to investigate its potential use in other diseases, such as Alzheimer's disease and viral infections. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has shown some promising results in these areas, but more studies are needed to determine its potential. Finally, future studies should investigate the off-target effects of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide and develop more potent and specific inhibitors of the MDM2-p53 interaction.
Synthesemethoden
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-bromo-2-chloro-1,3-dioxolane, which is then reacted with 2-aminobenzophenone to give 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbutanamide. This intermediate is then reacted with 1-methyl-2-phenylethylamine to give 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide.
Wissenschaftliche Forschungsanwendungen
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce p53-dependent apoptosis in cancer cells and inhibit tumor growth in animal models. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its potential use in cancer therapy, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has also been studied for its potential use in other diseases, such as Alzheimer's disease and viral infections.
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(1-phenylpropan-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15(14-16-8-3-2-4-9-16)22-19(24)12-7-13-23-20(25)17-10-5-6-11-18(17)21(23)26/h2-6,8-11,15H,7,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFKODQOSCJQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-4-(4-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4955116.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate](/img/structure/B4955121.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4955139.png)
![1-(3-methylbenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B4955147.png)
![N-[4-(3,5-dimethyl-4-isoxazolyl)-3-methylphenyl]propanamide](/img/structure/B4955148.png)
![N-allyl-N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4955152.png)

![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4955165.png)


![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4955191.png)
![4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid](/img/structure/B4955198.png)
